molecular formula C10H14O2 B14688973 Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl CAS No. 26444-17-7

Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl

Cat. No.: B14688973
CAS No.: 26444-17-7
M. Wt: 166.22 g/mol
InChI Key: PMHODFQTVFDQPV-UHFFFAOYSA-N
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Description

Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, also known as cumene hydroperoxide, is an organic peroxide with the molecular formula C10H14O2. It is a colorless to pale yellow liquid that is used as an intermediate in the production of various chemicals. This compound is known for its role in the industrial synthesis of phenol and acetone through the cumene process.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, is typically synthesized through the oxidation of cumene (isopropylbenzene) with oxygen. The reaction is carried out under controlled conditions to ensure the formation of the hydroperoxide without further oxidation to other products. The reaction can be represented as follows:

C6H5CH(CH3)2+O2C6H5C(CH3)2OOH\text{C}_6\text{H}_5\text{CH(CH}_3\text{)}_2 + \text{O}_2 \rightarrow \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{OOH} C6​H5​CH(CH3​)2​+O2​→C6​H5​C(CH3​)2​OOH

Industrial Production Methods

In industrial settings, the production of this compound, involves the use of air or oxygen to oxidize cumene in the presence of a catalyst. The process is typically carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form phenol and acetone.

    Reduction: It can be reduced to cumyl alcohol.

    Decomposition: It can decompose to form radicals, which can initiate polymerization reactions.

Common Reagents and Conditions

    Oxidation: The oxidation of this compound, to phenol and acetone is typically carried out using acid catalysts.

    Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Decomposition: Decomposition can be induced by heat or light, leading to the formation of free radicals.

Major Products

    Phenol: A major product formed from the oxidation of this compound.

    Acetone: Another major product formed alongside phenol.

    Cumyl Alcohol: Formed through the reduction of the hydroperoxide.

Scientific Research Applications

Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, has several applications in scientific research:

    Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

    Biology: It is studied for its role in oxidative stress and its effects on biological systems.

    Medicine: Research is conducted on its potential use in drug synthesis and its effects on cellular processes.

    Industry: It is a key intermediate in the production of phenol and acetone, which are important industrial chemicals.

Mechanism of Action

The mechanism of action of hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, involves the formation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:

    Radical Formation: The hydroperoxide decomposes to form cumyl radicals.

    Oxidation Pathways: These radicals can oxidize other molecules, leading to the formation of phenol and acetone.

Comparison with Similar Compounds

Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, can be compared with other similar compounds such as:

    Hydroperoxide, 1-methyl-1-phenylethyl: Similar in structure but lacks the methyl group on the phenyl ring.

    Hydroperoxide, 1-methylpentyl: Different in structure but also an organic peroxide.

    Hydroperoxide, 1-methyl-1-(3-methylphenyl)ethyl: Similar in structure but with the methyl group in a different position on the phenyl ring.

The uniqueness of this compound, lies in its specific structure, which influences its reactivity and the types of reactions it undergoes.

Properties

CAS No.

26444-17-7

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2-hydroperoxypropan-2-yl)-2-methylbenzene

InChI

InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(2,3)12-11/h4-7,11H,1-3H3

InChI Key

PMHODFQTVFDQPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)(C)OO

Origin of Product

United States

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